Meta-Substitution Confers a 10-Fold Lower Human Serum Albumin (HSA) Binding Affinity Relative to the ortho-Substituted Analog Series
The meta-aminobenzoic acid (m-ABA) series of NO2-SBA compounds, which includes 3-(2-Methyl-5-nitrobenzenesulfonamido)benzoic acid, shows a binding constant (Kb) for human serum albumin (HSA) that is approximately an order of magnitude weaker than that of the ortho-ABA (o-ABA) series. This quantitative difference in target engagement is directly controlled by the position of the benzoic acid group [1].
| Evidence Dimension | HSA Binding Affinity (Kb) via Fluorescence Spectroscopy |
|---|---|
| Target Compound Data | Reported as part of the m-ABA series with a binding constant approximately one-tenth that of the o-ABA series. Exact Kb values for the pure compound are not available in the open literature; the effect is reported as a series-level comparison. |
| Comparator Or Baseline | The o-ABA series (e.g., HL1, HL2, HL3) exhibits a Kb ten times stronger than the other series. |
| Quantified Difference | ~10-fold lower Kb for the meta-series compared to the ortho-series. |
| Conditions | Fluorescence spectroscopy study on the interaction of nine NO2-SBA compounds (HL1-HL9) with human serum albumin (HSA). |
Why This Matters
For procurement, a 10-fold difference in HSA binding can drastically alter free drug concentration and in vivo efficacy predictions, making meta-substituted compounds distinct experimental tools.
- [1] Teixeira LR, Rodrigues BL, Bomfim Filho LFO, de Jesus Ribeiro B. Investigation of the Crystal Structure, Spectral Properties, and Interactions of N-(R-Nitrophenylsulfonamido)Benzoic Acids with Human Serum Albumin. SSRN. 2024. Preprint. Published subsequently in J Mol Struct, 2025, Vol 1321, Part 3, 139982. View Source
